![molecular formula C57H87N7O15 B549178 Plitidepsin CAS No. 137219-37-5](/img/structure/B549178.png)
Plitidepsin
Übersicht
Beschreibung
Plitidepsin, also known as dehydrodidemnin B, is a chemical compound extracted from the ascidian Aplidium albicans . It is a member of the class of compounds known as didemnins . It is a cyclic depsipeptide, meaning it is a cyclic peptide in which there is one or more ester bond in place of one or more of a peptide bond .
Synthesis Analysis
The current supply of plitidepsin relies on laborious chemical synthesis processes . A new approach combines microbial and chemical synthesis to produce plitidepsin . This involves screening a Tistrella strain library to identify a high-yield didemnin B producer, then introducing a second copy of the didemnin biosynthetic gene cluster into its genome .Molecular Structure Analysis
Plitidepsin is a cyclic depsipeptide . Its chemical structure is very close to that of didemnin B, the only difference being that the lactate residue in didemnin B is present in the oxidized pyruvate version .Chemical Reactions Analysis
Plitidepsin has antineoplastic activity which stems from its ability to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion .Physical And Chemical Properties Analysis
Plitidepsin belongs to the class of organic compounds known as cyclic depsipeptides . These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .Wissenschaftliche Forschungsanwendungen
COVID-19 Antiviral Agent
Plitidepsin has shown promise as an antiviral agent against COVID-19. It operates by targeting the eukaryotic translation elongation factor 1 alpha (eEF1A), which is essential for viral protein synthesis. This mechanism suggests that Plitidepsin could be effective in reducing viral load and aiding in clinical resolution for COVID-19 patients .
Treatment of Multiple Myeloma
Authorized in Australia, Plitidepsin is used for patients with refractory multiple myeloma. It exerts anti-tumor properties by acting on isoforms of the host cell’s eEF1A, which is also implicated in the replication of various viruses .
Potential Against SARS-CoV-2 Variants
Research indicates that Plitidepsin retains its antiviral effect against more transmittable SARS-CoV-2 variants. This is significant given the ongoing mutations and variations of the virus, suggesting a broader application in future pandemic responses .
Oncological Applications
Plitidepsin has demonstrated efficacy in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers. Its mechanism involves the inhibition of the human protein eEF1A, which may interact with multiple coronavirus proteins, indicating a dual role in both antiviral and anti-tumor activities .
Immunosuppressive Properties
The compound exhibits immunosuppressive activities, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases. However, this application requires careful consideration due to the potential for increased susceptibility to infections .
Combination Therapy for Advanced Melanoma
In combination with other drugs like dacarbazine, Plitidepsin has been studied for its effectiveness in treating advanced melanoma. The combination therapy has resulted in partial responses and stable disease in some patients, indicating its potential as part of a multi-drug regimen .
Wirkmechanismus
Target of Action
Plitidepsin, also known as Aplidin, is a marine-derived cyclic-peptide that primarily targets the eukaryotic elongation factor 1A2 (eEF1A2) within cells . eEF1A2 is a protein involved in the process of protein synthesis, playing a crucial role in cellular growth and function .
Mode of Action
Plitidepsin exhibits its antineoplastic activity by inhibiting cell growth and inducing apoptosis . It achieves this by interacting with its primary target, eEF1A2, thereby disrupting protein synthesis within the cell . Additionally, it inhibits the growth and induces apoptosis in certain cells (like MOLT-4 cells) by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of these cells .
Biochemical Pathways
These effects are related to the induction of early oxidative stress, the activation of Rac1 GTPase, and the inhibition of protein phosphatases, which in conjunction cause the sustained activation of JNK and p38 MAPK .
Result of Action
The primary result of plitidepsin’s action is the inhibition of cell growth and the induction of apoptosis, which can lead to the shrinking of tumors in various forms of cancer . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Moreover, through the inhibition of eEF1A, plitidepsin has also demonstrated antiviral activity against SARS-CoV-2 .
Action Environment
The action of plitidepsin can be influenced by various environmental factors. For instance, it has been shown that plitidepsin distributes preferentially to the lung over plasma, which could potentially influence its efficacy against respiratory viruses like SARS-CoV-2 . .
Safety and Hazards
Zukünftige Richtungen
Plitidepsin has emerged as a candidate anti-SARS-CoV-2 agent . It has demonstrated superior ex vivo efficacy compared to other host-directed agents and remdesivir, and it might retain its antiviral effect against the more transmittable B.1.1.7 variant . A phase III trial is being planned to compare the plitidepsin–dexamethasone regimen to the current standard of care only in moderately affected hospitalized patients .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Plitidepsin | |
CAS RN |
137219-37-5 | |
Record name | Plitidepsin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PLITIDEPSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.